Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate
The target compound is commercially supplied with a defined (R)-configuration, certified by the vendor as 98% purity . In contrast, reference standards and literature indicate that the (S)-enantiomer is not listed under a specific CAS number with comparable commercial availability, and the racemic form would contain an inherent 50% of the undesired (S)-isomer [1]. This chiral specification ensures that scientists can introduce the correct three-dimensional orientation at the piperazine C2 position, which is critical for structure-activity relationships in drug candidates.
| Evidence Dimension | Enantiomeric Composition and Purity |
|---|---|
| Target Compound Data | ≥98% purity (HPLC, Leyan specification); (R)-enantiomer defined |
| Comparator Or Baseline | Racemic mixture: ~50% (R), ~50% (S); (S)-enantiomer: not commercially established with a unique CAS and equivalent quality specifications |
| Quantified Difference | The target compound provides a documented single enantiomer, eliminating at least 50% of the inactive or potentially toxic antipode compared to the racemate. |
| Conditions | Vendor batch-release specifications; standard QC for research chemicals |
Why This Matters
Procuring the single (R)-enantiomer with validated purity eliminates the risk of stereochemical contamination, which could compromise downstream biological assay results and lead to costly synthesis re-runs.
- [1] Molbase (Molbase.cn). (3R)-1-benzyl-3-(phenylmethoxymethyl)piperazine and related listings; absence of a distinct (S)-2-substituted benzyloxymethyl enantiomer CAS in major supplier catalogs. Available at: https://qiye.molbase.cn/ View Source
